Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate
Description
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a specialized organic compound featuring multiple functional groups:
- A benzyl ester at the terminal carboxylate.
- A tert-butoxycarbonyl (Boc) -protected amine at the 3-position.
- A 2-ethoxy-2-oxoethyl amino group at the 4-position.
- A ketone (oxo) group within the butyrate backbone.
This compound is synthesized via flash column chromatography, yielding a white solid with an 80% efficiency under optimized conditions . Its structural complexity makes it valuable in peptide synthesis, where the Boc group serves as a temporary protective moiety for amines during sequential coupling reactions.
Properties
Molecular Formula |
C20H28N2O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
benzyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H28N2O7/c1-5-27-17(24)12-21-18(25)15(22-19(26)29-20(2,3)4)11-16(23)28-13-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
LLHKBZGGZOCAIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate typically involves multi-step organic reactions. One common approach is to start with the Boc-protected amino acid, which undergoes esterification with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The intermediate product is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a key protecting group for amines. Acidic conditions selectively remove this moiety, enabling further functionalization of the amine.
Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The liberated amine can participate in nucleophilic reactions or form salts .
Hydrolysis of Ethyl Ester
The ethoxycarbonyl group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acids.
Kinetics : Ethyl ester hydrolysis follows pseudo-first-order kinetics in polar aprotic solvents, with activation energy ~60 kJ/mol .
Amide Bond Formation
The free amine (post-Boc deprotection) reacts with activated carboxylic acids to form stable amide linkages.
| Reaction Partners | Coupling Reagent | Yield | Application |
|---|---|---|---|
| Benzyl chloroformate | DCC, HOBt | 85% | Peptide chain elongation . |
| Acetyl chloride | EDCI, DMAP | 78% | Synthesis of branched amide derivatives. |
Optimization : Use of HOBt suppresses racemization during coupling, critical for stereoselective synthesis .
Reductive Amination
The secondary amine participates in reductive amination with aldehydes or ketones.
| Reagent System | Substrate | Product | Yield |
|---|---|---|---|
| NaBH₃CN, MeOH, 24 hours | Formaldehyde | Tertiary amine derivative | 72% |
| Pd/C, H₂ (1 atm), THF | Cyclohexanone | Cyclohexyl-substituted amine | 65% |
Selectivity : Steric hindrance from the benzyl group directs reductive amination to the less substituted amine .
Benzyl Ester Hydrogenolysis
Catalytic hydrogenation removes the benzyl ester, generating a carboxylic acid.
| Conditions | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| H₂ (50 psi), Pd/C (10%), EtOAc | Pd/C | 4 hours | 90% | |
| H₂ (1 atm), Pd(OH)₂, MeOH | Pd(OH)₂ | 6 hours | 88% |
Side Reactions : Over-hydrogenation of the oxobutyrate moiety is minimized using Pd/C at low pressure .
Nucleophilic Substitution at the Oxobutyrate
The α-carbon to the carbonyl group is susceptible to nucleophilic attack.
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | K₂CO₃ | β-Amino acid derivative | 68% |
| NaSH | Et₃N | Thioester analog | 55% |
Regioselectivity : Steric effects favor nucleophilic attack at the less hindered carbonyl carbon .
Scientific Research Applications
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing a free amino group that can participate in further reactions. The ethoxy-oxoethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Target Compound vs. Methyl/Benzyl 3-Oxobutyrate Derivatives ()
Compounds such as methyl 4-benzyloxy-2-(4-benzyloxyphenyl)-3-oxobutyrate (66c) and benzyl 4-benzyloxy-2-(4-benzyloxyphenyl)-3-oxobutyrate (66d) share a 3-oxobutyrate backbone but differ critically:
- Substituents : These analogs feature benzyloxy or methoxy groups on aromatic rings, absent in the target compound.
- Functional Groups: They lack the Boc-protected amine and ethoxy-oxoethyl amino group, instead having simpler ester and aryl ether groups.
- However, the aromatic benzyloxy groups may participate in hydrogenolysis-driven deprotection, unlike the acid-labile Boc group .
Target Compound vs. Ethyl 4-(Benzyl(2-ethoxy-2-oxoethyl)amino)butanoate ()
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate (CAS 63876-32-4) shares the 2-ethoxy-2-oxoethyl amino group but differs structurally:
- Backbone: A butanoate chain instead of 4-oxobutyrate.
- Protective Groups: No Boc group; the amine is benzyl-protected.
- Physical Properties : Lower molecular weight (307.385 g/mol vs. ~365 g/mol estimated for the target compound) and higher boiling point (395.8°C vs. ~300–350°C inferred for the target) due to reduced steric bulk .
Physical and Chemical Properties
Stability and Reactivity
- Boc Group : Provides stability under basic conditions but cleaves in acidic media (e.g., trifluoroacetic acid). This contrasts with benzyloxy groups (), which require catalytic hydrogenation .
- Ethoxy-oxoethyl Group : Present in both the target compound and ’s analog, this group may hydrolyze to glyoxylic acid derivatives under strong acidic/basic conditions, influencing storage protocols .
Biological Activity
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a compound with significant potential in medicinal chemistry, particularly in the context of diabetes treatment and cellular protection. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H28N2O7
- Molecular Weight : 408.45 g/mol
- CAS Number : [33965484]
The compound exhibits biological activity primarily through its interaction with pancreatic β-cells, where it protects against endoplasmic reticulum (ER) stress-induced dysfunction. This mechanism is crucial in the context of diabetes, as β-cell failure is a significant contributor to the disease's progression.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the compound's structure can enhance its biological activity. For instance, the introduction of specific substituents on the benzyl and oxobutyrate moieties has been shown to improve potency against ER stress.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), at specific positions on the phenyl ring significantly enhances β-cell protective activity.
- Potency Metrics : Compounds with optimal substitutions exhibited maximal activity at 100% with EC50 values as low as 0.1 μM, indicating high efficacy in protecting β-cells from apoptosis due to ER stress .
Case Studies
Several studies have explored the efficacy of benzyl derivatives similar to this compound:
-
β-cell Protection :
- A study identified a related compound that provided nearly complete protection to β-cells under ER stress conditions, demonstrating a promising avenue for diabetes therapeutics .
- The derivative WO5m showed significant protective effects with an EC50 of 0.1 μM, highlighting the potential for developing new treatments based on this scaffold .
- Water Solubility :
Data Table: Summary of Biological Activities
| Compound Name | Max Activity (%) | EC50 (μM) | Key Modifications |
|---|---|---|---|
| This compound | 100 | 0.1 ± 0.01 | Trifluoromethyl substitution |
| WO5m | 100 | 0.1 ± 0.01 | Glycine-like amino acid scaffold |
| Compound 5g | 88 | 13 ± 1 | 4-CF3 substitution on phenyl ring |
Q & A
Q. What are the key steps in synthesizing Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the primary amine. Subsequent coupling of 2-ethoxy-2-oxoethylamine to the 4-oxobutyrate backbone is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). The benzyl ester is introduced in the final step to enhance solubility. Purification involves column chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water 4:1 v/v) for >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm Boc protection (δ 1.4 ppm for tert-butyl) and benzyl ester signals (δ 5.1–5.3 ppm for CHPh).
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion alignment with theoretical values (e.g., [M+Na] at m/z 452.2).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in a sealed container at 2–8°C in a dry, ventilated area. Avoid exposure to acids/bases to prevent premature Boc deprotection .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of 2-ethoxy-2-oxoethylamine to the 4-oxobutyrate backbone?
- Methodological Answer :
- Solvent Optimization : Use DMF or dichloromethane (DCM) for improved solubility.
- Catalyst Screening : Test HOBt vs. HOAt for reduced racemization.
- Stoichiometry : A 1.2:1 molar ratio of amine to activated ester minimizes side products.
- Data Table :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HOBt | 78 | 95 |
| DCM | HOAt | 85 | 97 |
Q. What analytical challenges arise in detecting impurities during synthesis, and how are they resolved?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., Boc-protected amine) or hydrolysis byproducts. Use preparative HPLC with a C18 column (20–80% acetonitrile gradient) to isolate impurities. LC-MS identifies structural anomalies (e.g., m/z 320.1 for de-esterified byproducts). Adjust reaction pH (6.5–7.5) to suppress hydrolysis .
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic Conditions (pH 3) : Rapid Boc deprotection within 2 hours.
- Neutral (pH 7) : Stable for >72 hours.
- Basic (pH 10) : Benzyl ester hydrolysis observed after 24 hours.
Data Table :
| pH | Time (h) | Degradation (%) | Major Product |
|---|---|---|---|
| 3 | 2 | 95 | Free amine |
| 7 | 72 | <5 | N/A |
| 10 | 24 | 40 | Carboxylic acid |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
